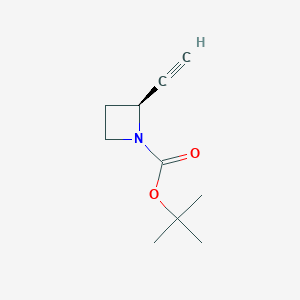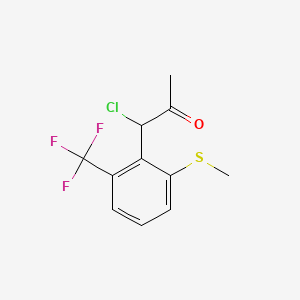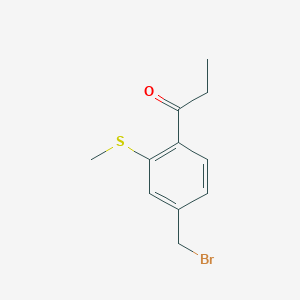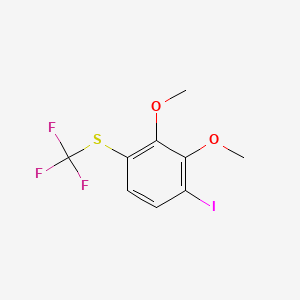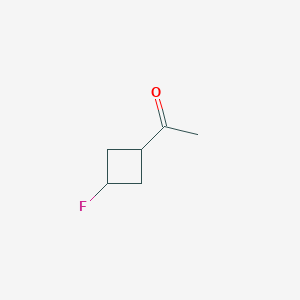
5-Chloro-6-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile with appropriate reagents under controlled conditions . The reaction conditions often involve the use of inert gases like nitrogen or argon and temperatures maintained at 2-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
5-Chloro-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-6-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Research involving this compound often focuses on its potential biological activities and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The pathways and targets can vary depending on the application, but it generally affects biochemical pathways related to its chemical structure .
Comparaison Avec Des Composés Similaires
5-Chloro-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:
6-(Trifluoromethyl)nicotinonitrile: Similar in structure but lacks the chlorine atom.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Another variant with a different position of the chlorine atom.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.
Propriétés
Formule moléculaire |
C7H2ClF3N2 |
|---|---|
Poids moléculaire |
206.55 g/mol |
Nom IUPAC |
5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |
Clé InChI |
KGYKJFBUFJRVKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



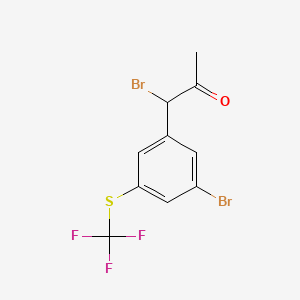
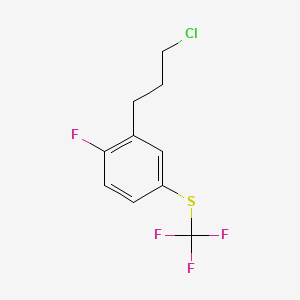
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
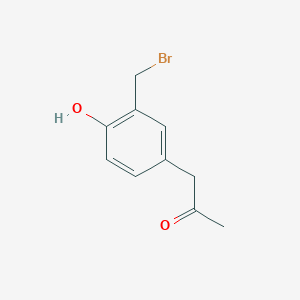
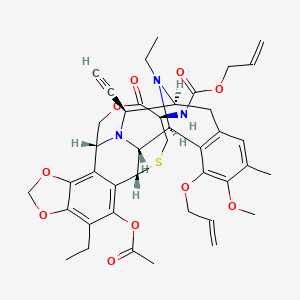
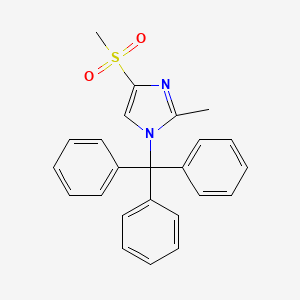
![6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B14046278.png)
